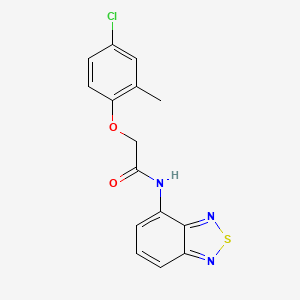

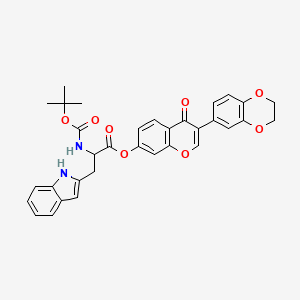

![molecular formula C15H15NO2 B5502273 4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

4-[(4-methylbenzyl)oxy]benzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-[(4-methylbenzyl)oxy]benzaldehyde oxime often involves the use of oximes with o-hydroxybenzyl alcohols under visible light-based organocatalytic conditions. A study by Qi et al. (2023) developed a formal [4 + 2] cycloaddition of oximes with o-hydroxybenzyl alcohols to synthesize diverse 1,3-benzoxazine derivatives, showcasing the synthetic versatility of oxime-based compounds (Qi et al., 2023).

Molecular Structure Analysis

The molecular structure of related benzaldehyde oxime derivatives has been extensively analyzed using various spectroscopic techniques. For instance, the computational analysis of benzofuran coumarin derivatives by Mallikarjunaiah et al. (2021) provides insight into the electronic structure and potential reactivity of these compounds, indicating the structural diversity and complexity of benzaldehyde oxime derivatives (Mallikarjunaiah et al., 2021).

Chemical Reactions and Properties

Benzaldehyde oxime compounds participate in various chemical reactions, including oxidative reactions and cycloadditions. For example, Sarma et al. (2015) demonstrated the synthesis of benzaldehyde derivatives by oxygenation of methylarenes using a polyoxometalate oxygen donor, highlighting the reactivity of these compounds in oxidation reactions (Sarma et al., 2015).

Physical Properties Analysis

The physical properties of benzaldehyde oxime derivatives vary widely depending on their specific substituents and structure. Studies on similar compounds indicate that these properties can be tailored through synthetic modifications to suit specific applications, such as altering solubility or thermal stability.

Chemical Properties Analysis

The chemical properties of 4-[(4-methylbenzyl)oxy]benzaldehyde oxime and its derivatives are characterized by their reactivity towards various chemical transformations. This includes their ability to undergo nucleophilic addition reactions, their participation in cycloadditions, and their susceptibility to oxidation. The study by Kaya and Bilici (2006) on the oxidative polycondensation of related compounds underlines the potential for creating polymers with specific chemical functionalities (Kaya & Bilici, 2006).

Aplicaciones Científicas De Investigación

Atmospheric Chemistry and Environmental Implications

Research has identified various carbonyls and dicarbonyls formed from the OH radical-initiated reactions of aromatic hydrocarbons and other volatile organic compounds emitted into the atmosphere. These compounds, including benzaldehyde and its derivatives, are significant due to their roles in air quality and chemical reactivity in the environment (Obermeyer et al., 2009).

Catalytic Oxidation Processes

Studies have shown that methoxy substituted benzyl derivatives, including benzaldehydes, can be formed through oxidation reactions involving high-valent oxoruthenium compounds and sulfides. These findings highlight the compound's utility in distinguishing between different types of oxidants and understanding their mechanisms of action (Lai, Lepage, & Lee, 2002).

Photocatalysis and Organic Synthesis

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes has been achieved with high conversion and selectivity under visible light irradiation. This process underscores the potential of using 4-[(4-methylbenzyl)oxy]benzaldehyde oxime in photocatalytic applications for the selective synthesis of valuable chemical products (Higashimoto et al., 2009).

Plant Growth Regulation

Research into benzaldehyde O-alkyloximes has demonstrated their potential as plant growth regulators, with specific substitutions on the benzene ring enhancing phytotoxic activity. These studies provide a foundation for exploring the effects of 4-[(4-methylbenzyl)oxy]benzaldehyde oxime on plant growth and development (Yoshikawa & Doi, 1998).

Antioxidative Properties

Catecholoximes derived from hydroxylated benzaldehydes have been investigated for their antioxidative potential, showing excellent properties in scavenging radicals and protecting lipids from autoxidation. This research suggests that 4-[(4-methylbenzyl)oxy]benzaldehyde oxime could serve as a potent antioxidant in various applications (Ley & Bertram, 2002).

Safety and Hazards

While specific safety and hazard information for “4-[(4-methylbenzyl)oxy]benzaldehyde oxime” is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

(NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-12-2-4-14(5-3-12)11-18-15-8-6-13(7-9-15)10-16-17/h2-10,17H,11H2,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTLIJZLYKZLKA-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)